trans-1-Propyl-4-vinyl-cyclohexane

概要

説明

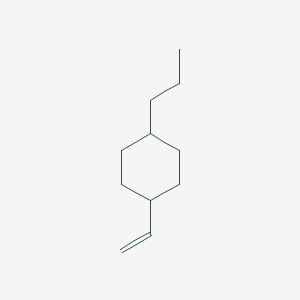

Trans-1-Propyl-4-vinyl-cyclohexane: is an organic compound with the molecular formula C11H20 . It is a cyclohexane derivative where a propyl group and a vinyl group are attached to the first and fourth carbon atoms, respectively, in a trans configuration.

準備方法

Synthetic Routes and Reaction Conditions: Trans-1-Propyl-4-vinyl-cyclohexane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of cyclohexane derivatives followed by vinylation. The reaction conditions typically include the use of catalysts such as palladium or nickel complexes to facilitate the addition of the vinyl group to the cyclohexane ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often utilize high-pressure reactors and continuous flow systems to ensure efficient production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity .

化学反応の分析

Types of Reactions: Trans-1-Propyl-4-vinyl-cyclohexane undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form saturated derivatives using hydrogenation reactions with catalysts like palladium on carbon.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids, osmium tetroxide

Reduction: Hydrogen gas, palladium on carbon

Substitution: Halogens (chlorine, bromine), appropriate solvents

Major Products Formed:

Epoxides and diols: from oxidation reactions

Saturated derivatives: from reduction reactions

Halogenated compounds: from substitution reactions

科学的研究の応用

Polymer Chemistry

Monomer for Polymer Synthesis

Trans-1-Propyl-4-vinyl-cyclohexane serves as a monomer in the synthesis of polymers and copolymers. Its vinyl group can undergo polymerization, allowing for the creation of new materials with tailored properties. The ability to form cross-linked networks enhances the mechanical strength and thermal stability of the resulting polymers, making them suitable for applications in coatings, adhesives, and sealants.

Case Study: Modification of Polydimethylsiloxane (PDMS)

Research has demonstrated that incorporating this compound into PDMS can significantly improve its mechanical properties. A study showed that the tensile strength and elongation at break of modified PDMS were enhanced due to effective crosslinking facilitated by the vinyl group during polymerization processes.

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis, enabling the formation of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including substitution and addition reactions, which are essential for developing pharmaceuticals and agrochemicals.

Potential Biological Activity

While research on the biological activity of this compound is limited, its structural characteristics suggest potential interactions with biological molecules. It may influence drug metabolism by interacting with cytochrome P450 enzymes, which are crucial for drug processing in the liver. This aspect warrants further investigation in pharmacology and toxicology contexts.

Material Science

Liquid Crystal Monomers (LCMs)

this compound is explored as a component in liquid crystal displays (LCDs). Its properties make it suitable for use in electronic applications where precise control over molecular alignment is necessary. The hydrophobic nature of the compound allows it to interact favorably with other materials used in display technology .

作用機序

The mechanism of action of trans-1-Propyl-4-vinyl-cyclohexane involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the vinyl group undergoes electrophilic addition with oxidizing agents, leading to the formation of epoxides or diols. These reactions are facilitated by the presence of catalysts that stabilize the transition state and lower the activation energy .

類似化合物との比較

Trans-1-Propyl-4-vinyl-cyclohexane can be compared with other cyclohexane derivatives such as:

1-Propyl-4-vinyl-cyclohexane: Similar structure but different stereochemistry.

1-Ethyl-4-vinyl-cyclohexane: Similar vinyl group but different alkyl substituent.

1-Propyl-4-ethyl-cyclohexane: Different substituents on the cyclohexane ring.

The uniqueness of this compound lies in its specific trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other similar compounds .

生物活性

Trans-1-Propyl-4-vinyl-cyclohexane (C₁₁H₁₈) is an organic compound characterized by a cyclohexane ring with a propyl group and a vinyl group at the 1 and 4 positions, respectively. The trans configuration of this compound influences its biological activity, interactions with biomolecules, and potential applications in medicinal chemistry and material science.

The structure of this compound allows for various chemical reactions, including oxidation, reduction, and substitution. Its hydrophobic nature suggests significant interactions with lipid membranes and proteins, which may affect its biological activity. The compound can serve as a precursor for more complex organic molecules through various synthetic pathways.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates potential interactions with several biological systems:

- Enzymatic Interactions : It may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

- Cell Membrane Interaction : Its hydrophobic characteristics suggest that it can interact with cellular membranes, potentially influencing membrane fluidity and permeability.

- Toxicological Implications : Studies have indicated that compounds structurally similar to this compound may exhibit toxic effects in mammalian models, including increased incidences of tumors in specific organs .

Case Study 1: Cytochrome P450 Inhibition

A study exploring the inhibition of cytochrome P450 enzymes by various cyclohexane derivatives suggested that this compound may reduce the metabolic clearance of certain drugs, leading to prolonged drug action and potential toxicity. This finding emphasizes the need for further investigation into its pharmacological implications.

Case Study 2: Toxicological Assessments

In a chronic exposure study involving rodents, compounds similar to this compound were associated with significant pathological changes in the liver and reproductive organs. The results indicated a dose-dependent relationship between exposure levels and adverse health outcomes, highlighting the potential risks associated with its biological activity .

Comparative Analysis

This compound can be compared to other cyclohexane derivatives regarding their biological activities:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 4-Vinylcyclohexene | C₆H₉CH=CH₂ | Known for undergoing retro Diels-Alder reactions; potential carcinogen. |

| 1-Vinylcyclohexene | C₆H₉CH=CH₂ | Different reactivity due to vinyl positioning; less sterically hindered. |

| 4-Octenol | C₈H₁₄O | Contains an alcohol functional group; used in flavoring and fragrance industries. |

| 2-Methylcyclohexanol | C₇H₁₄O | Features a hydroxyl group; utilized in organic synthesis and as a solvent. |

The mechanism of action for this compound involves its interaction with various molecular targets:

- Oxidation Reactions : The vinyl group can undergo electrophilic addition with oxidizing agents, leading to the formation of epoxides or diols. These reactions are facilitated by catalysts that stabilize the transition state.

特性

IUPAC Name |

1-ethenyl-4-propylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-3-5-11-8-6-10(4-2)7-9-11/h4,10-11H,2-3,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLMITAVFBXRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697416 | |

| Record name | 1-Ethenyl-4-propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276877-80-6 | |

| Record name | 1-Ethenyl-4-propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。